

# Unraveling the Identity of Pharacine: A Case of Mistaken Identity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pharacine |           |
| Cat. No.:            | B138207   | Get Quote |

A comprehensive investigation into the purported anti-leukemia agent "**Pharacine**" has revealed a significant discrepancy in available information, precluding the creation of a scientifically validated comparison guide for researchers. While a chemical supplier lists "**Pharacine**" as an alkaloid for leukemia treatment, the scientific literature identifies a compound with the same name as a natural p-cyclophane with no reported therapeutic activity. This divergence suggests a likely error in the commercial listing and highlights the critical importance of verifying information from multiple, credible sources in scientific research.

Our initial search for "**Pharacine**" led to a 2002 study in the Journal of Natural Products that described the isolation and characterization of **Pharacine** from the bacterial strain Cytophaga sp. AM13.1.[1] This publication unequivocally identifies **Pharacine** as a p-cyclophane, a type of hydrocarbon, and reports that it, along with other isolated compounds, "showed no activity against three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes."[1] Public chemical databases like PubChem corroborate this structural identification and do not list any therapeutic uses or anti-leukemia activity.[2]

The conflicting information originates from a product listing by a pharmaceutical standards supplier, which describes **Pharacine** as an "alkaloid that has been used in the treatment of leukemia."[3] However, the chemical structure and CAS number (63440-93-7) provided in this listing correspond to the p-cyclophane identified in the scientific literature, not a nitrogencontaining alkaloid typically associated with such biological activity.



Further extensive searches for "**Pharacine**" in the context of leukemia, as an alkaloid, or in clinical trial databases yielded no supporting evidence for its use as a therapeutic agent. There are no published research papers, clinical trial registrations, or conference proceedings that validate the claim of its application in leukemia treatment.

This investigation underscores a crucial challenge in drug development and research: the potential for misinformation and the need for rigorous validation of all data. While the field of oncology actively explores natural products and novel chemical entities, including various alkaloids with demonstrated anti-cancer properties, "**Pharacine**" does not appear to be among them based on the available scientific evidence.

#### Conclusion

The request to create a comparison guide for "**Pharacine**" as an anti-leukemia drug cannot be fulfilled. The compound scientifically identified as **Pharacine** is a p-cyclophane with no reported therapeutic mechanism of action or experimental data in the context of cancer treatment. The assertion of its use in leukemia appears to be an isolated and uncorroborated claim, likely stemming from an error in a commercial product description.

Researchers, scientists, and drug development professionals are advised to rely on peer-reviewed scientific literature and established chemical databases for accurate information on chemical compounds and their biological activities. The case of "**Pharacine**" serves as a salient reminder of the importance of due diligence in the pursuit of scientific knowledge.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharacine | C24H24O8 | CID 10455912 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | 6-Methoxydihydroavicine is a benzophenanthridine alkaloid with anti-leukemia activity [frontiersin.org]



- 3. Optimizing leukemia treatment through pharmaceutical science | St. Jude Research [stjude.org]
- To cite this document: BenchChem. [Unraveling the Identity of Pharacine: A Case of Mistaken Identity in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138207#validating-the-proposed-mechanism-of-action-for-pharacine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com